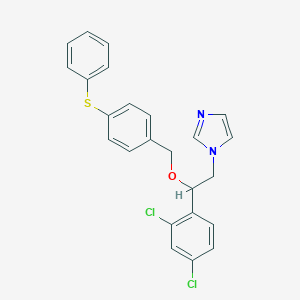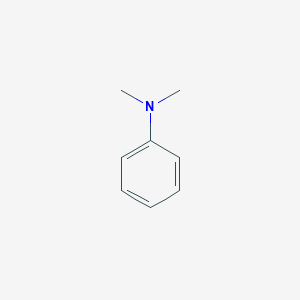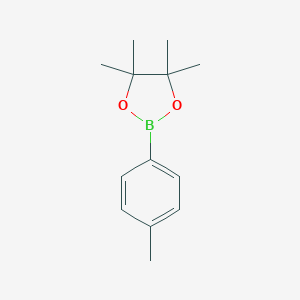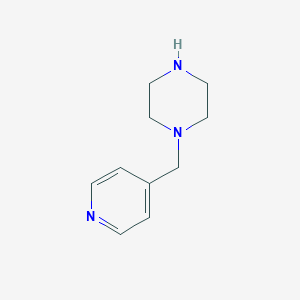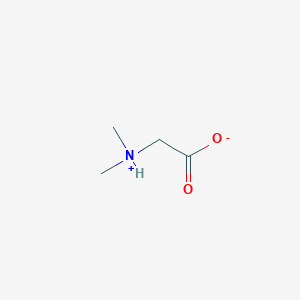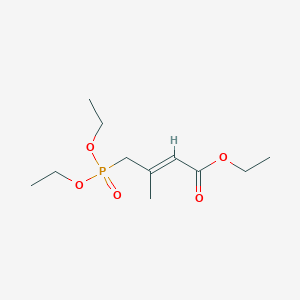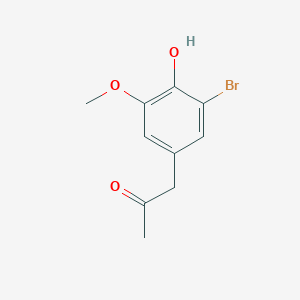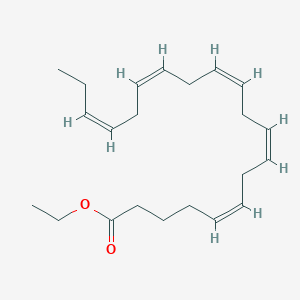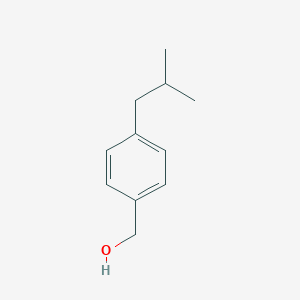
Benzenemethanol, 4-(2-methylpropyl)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "Benzenemethanol, 4-(2-methylpropyl)-" involves multi-step chemical reactions. For instance, a natural product with a complex brominated benzene structure was synthesized starting from a related benzene methanol compound through a series of reactions, showcasing the versatility and complexity of synthetic routes in organic chemistry (Akbaba et al., 2010).
Molecular Structure Analysis
The analysis of molecular structures involves understanding the arrangement of atoms within a compound. Techniques such as X-ray crystallography provide insights into the molecular geometry, showing how specific substituents affect the overall structure. For example, studies on various benzene derivatives have elucidated how substituents influence molecular aggregation and physicochemical properties (Matwijczuk et al., 2016).
Chemical Reactions and Properties
"Benzenemethanol, 4-(2-methylpropyl)-" can undergo various chemical reactions, contributing to its diverse chemical properties. Research has demonstrated the methylation of benzene derivatives, highlighting the mechanisms and intermediates involved in such processes (Bjørgen et al., 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds have shown how molecular structure affects these properties, providing insights into the design and application of new materials (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of "Benzenemethanol, 4-(2-methylpropyl)-" include reactivity with other chemicals, stability under various conditions, and potential for chemical transformations. Such properties are key for its application in synthesis and other chemical processes. Detailed investigations into the reactivity and stability of benzene derivatives provide a foundation for understanding the chemical properties of "Benzenemethanol, 4-(2-methylpropyl)-" (Kaeding, 1988).
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Oxidative Methylation of Aromatics : Research by Adebajo (2007) on the conversion of methane to transportable liquid fuels and chemicals highlights the potential for green chemistry applications. This process, involving the catalytic methylation of aromatics, including potentially compounds similar to "Benzenemethanol, 4-(2-methylpropyl)-," offers an environmentally friendly method for the production of valuable chemicals (Adebajo, 2007).
Antimicrobial Properties
Monoterpenes as Antimicrobial Agents : The study by Marchese et al. (2017) reviews the antimicrobial properties of monoterpenes, including p-Cymene, a compound structurally related to "Benzenemethanol, 4-(2-methylpropyl)-." This research suggests potential biomedical applications of such compounds in developing new antimicrobial agents (Marchese et al., 2017).
Supramolecular Chemistry
Applications of Benzene-1,3,5-tricarboxamide : Cantekin, de Greef, and Palmans (2012) delve into the utility of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, demonstrating the compound's versatility in creating nanometer-sized structures for nanotechnology and biomedical applications. This insight into BTA's role could parallel the utility of "Benzenemethanol, 4-(2-methylpropyl)-" in similar applications (Cantekin, de Greef, & Palmans, 2012).
Catalysis
Methanol to Propylene Conversion : A comprehensive review by Ali et al. (2019) covers the conversion of methanol to propylene, highlighting the role of catalysts such as SAPO-34 and ZSM-5. This process is critical in the production of petrochemicals and may relate to the chemical transformations involving "Benzenemethanol, 4-(2-methylpropyl)-" in industrial applications (Ali et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, benzyl alcohol, indicates that it is harmful if swallowed or inhaled and causes serious eye irritation3. It is recommended to avoid breathing its mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area3.
Zukünftige Richtungen
The future directions for the use of “Benzenemethanol, 4-(2-methylpropyl)-” are not explicitly mentioned in the search results. However, given its structural similarity to other benzenemethanol compounds, it could potentially be used in the synthesis of pharmaceuticals or other organic compounds.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPKKJTRFTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562294 | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)phenyl]methanol | |
CAS RN |
110319-85-2 | |
| Record name | 4-(2-Methylpropyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110319-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-methylpropyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

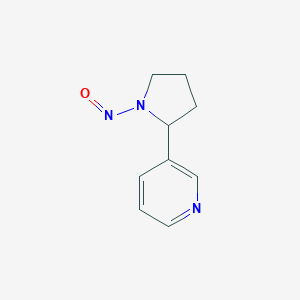
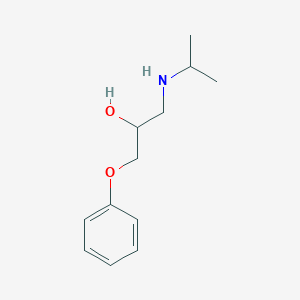
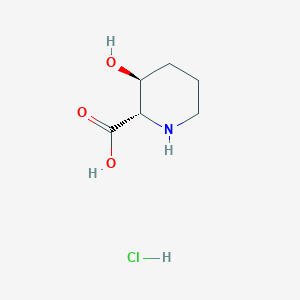
![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)
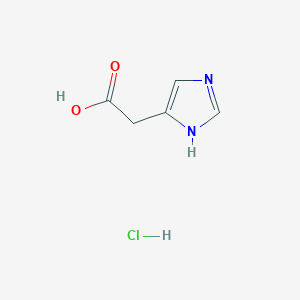
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
